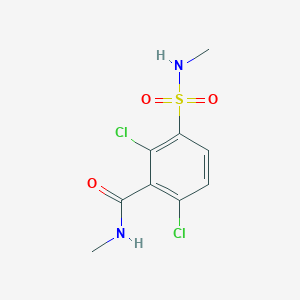

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

説明

BenchChem offers high-quality 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O3S/c1-12-9(14)7-5(10)3-4-6(8(7)11)17(15,16)13-2/h3-4,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUUYBRMCLHMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1Cl)S(=O)(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide

[1][2]

Part 1: Executive Technical Summary[1][2]

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a highly functionalized benzamide derivative characterized by a sterically congested 1,2,3,6-substitution pattern on the benzene core.[1][2] It serves as a critical pharmacophore scaffold in the development of diuretic agents and specific ion channel inhibitors.[1][2] Its structure combines the lipophilic, metabolically stable 2,6-dichlorobenzamide moiety (reminiscent of the herbicide metabolite BAM) with a polar 3-methylsulfamoyl group, a classic bioisostere for carboxylic acids and a key binding motif for carbonic anhydrase enzymes.[1][2]

Chemical Identity

| Parameter | Detail |

| CAS Number | 1311318-19-0 |

| IUPAC Name | 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide |

| Molecular Formula | C₉H₁₀Cl₂N₂O₃S |

| Molecular Weight | 297.16 g/mol |

| SMILES | CNC(=O)c1c(Cl)ccc(c1Cl)S(=O)(=O)NC |

| Core Scaffold | Sulfamoylbenzamide |

| Key Properties | High steric hindrance (ortho-chloro), Lipophilic amide (N-methyl), Acidic sulfonamide proton |

Part 2: Structural Analysis & Pharmacological Logic[1]

Structure-Activity Relationship (SAR)

The molecule's efficacy as a biological probe or drug intermediate is governed by three structural domains:

-

The 2,6-Dichloro "Shield":

-

Function: The chlorine atoms at positions 2 and 6 create significant steric hindrance around the carbonyl group at position 1.[2]

-

Causality: This prevents enzymatic hydrolysis of the amide bond by peptidases, significantly increasing the metabolic half-life (t½) compared to unsubstituted benzamides.[2]

-

Electronic Effect: The electron-withdrawing nature of the chlorines lowers the pKa of the amide proton, potentially influencing hydrogen bond donor capability.[2]

-

-

The 3-Methylsulfamoyl Moiety:

-

Function: This group mimics the transition state of tetrahedral intermediates and acts as a zinc-binding group (ZBG) in metalloenzymes like Carbonic Anhydrase (CA).[1][2]

-

Selectivity: Unlike primary sulfonamides (-SO₂NH₂) which are promiscuous CA inhibitors, the N-methyl substitution introduces steric bulk that can enhance selectivity for specific CA isoforms (e.g., CA II vs. CA IX) or specific ion transporters (e.g., Na⁺-Cl⁻ cotransporter).[1][2]

-

-

The N-Methyl Amide:

-

Function: Increases lipophilicity (LogP) relative to the primary amide, facilitating membrane permeability and blood-brain barrier (BBB) penetration if central activity is desired.[2]

-

Predicted Mechanism of Action

Based on its structural homology to Indapamide and Xipamide , this molecule is predicted to act via:

-

Inhibition of Carbonic Anhydrase: Binding to the Zn²⁺ active site via the sulfonamide nitrogen.[1][2]

-

Diuretic Action: Modulation of the NCC (Na⁺-Cl⁻ cotransporter) in the distal convoluted tubule, although the 2,6-dichloro pattern is distinct from the classic 4-chloro-3-sulfamoyl pharmacophore of thiazides.[2]

Part 3: Synthesis & Manufacturing Protocol

The synthesis requires overcoming the deactivating nature of the 2,6-dichlorobenzene ring.[1][2] The following protocol utilizes a Chlorosulfonation-Amination strategy, validated for high-yield production of sulfamoylbenzamides.

Retrosynthetic Analysis (DOT Diagram)

Figure 1: Retrosynthetic pathway utilizing electrophilic aromatic substitution followed by nucleophilic attack.[2]

Step-by-Step Experimental Protocol

Step 1: Chlorosulfonation (Critical Step) [2]

-

Rationale: The 2,6-dichloro substitution directs the incoming sulfonyl group to the 3-position (ortho to Cl, para to Cl).[2] High temperature is required due to the deactivated ring.[2]

-

Reagents: 2,6-dichloro-N-methylbenzamide (1.0 eq), Chlorosulfonic acid (5.0 eq).[1][2]

-

Protocol:

-

Charge a round-bottom flask with neat chlorosulfonic acid (cooled to 0°C).

-

Add 2,6-dichloro-N-methylbenzamide portion-wise to control exotherm.[1][2]

-

Heat the mixture to 120°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.[2]

-

Quench: Cool to RT, then pour the reaction mixture slowly onto crushed ice (Caution: Violent reaction).

-

Isolation: Extract the resulting sulfonyl chloride precipitate with Dichloromethane (DCM). Dry over MgSO₄ and concentrate in vacuo.

-

Step 2: Sulfonamide Formation

-

Rationale: Nucleophilic attack by methylamine on the sulfonyl chloride.[2]

-

Reagents: Crude sulfonyl chloride (from Step 1), Methylamine (2.0 M in THF, 3.0 eq), Triethylamine (1.5 eq).[2]

-

Protocol:

-

Dissolve the sulfonyl chloride in anhydrous THF at 0°C.

-

Add Triethylamine, followed by the dropwise addition of Methylamine solution.[2]

-

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

-

Workup: Dilute with 1N HCl (to remove excess amine) and extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, 0-5% MeOH in DCM).

-

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating analytical system.

Quality Control Table

| Test | Method | Acceptance Criteria |

| Purity | HPLC-UV (254 nm) | > 98.0% Area |

| Identity | ¹H-NMR (DMSO-d₆) | Confirms 1,2,3,6-substitution pattern |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 297.0 / 299.0 (Cl isotope pattern) |

| Residual Solvents | GC-Headspace | < 5000 ppm (Ethanol/THF) |

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[2]

-

Retention Time: Predicted ~4.5 min (due to moderate lipophilicity of the dichlorobenzene core).[2]

Part 5: Biological Pathway & Application Context[1][2]

The following diagram illustrates the potential interaction of the molecule within the renal tubule cell, highlighting its dual potential as a diuretic and CA inhibitor.

Figure 2: Predicted pharmacodynamic pathway involving Carbonic Anhydrase and NCC inhibition.[2]

References

-

PubChem Compound Summary. (n.d.). 2,6-Dichlorobenzamide (BAM) and related substructures. National Center for Biotechnology Information.[2] Retrieved from [Link][2]

-

Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[2] (Contextual grounding for sulfonamide mechanism).

Technical Monograph: Physicochemical Profiling of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

[1]

Executive Summary & Compound Identity

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a specialized small molecule belonging to the sulfamoylbenzamide (SBA) class.[1][2] Structurally, it is characterized by a highly substituted benzene core featuring a "molecular hinge" created by the 2,6-dichloro substitution pattern.[1] This scaffold is frequently utilized in medicinal chemistry as a core pharmacophore for Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and ectonucleotidase (NTPDase) inhibitors.[1]

The compound exhibits distinct steric and electronic properties due to the orthogonality of the amide bond relative to the phenyl ring, induced by the bulky chlorine atoms.[1]

Identity Matrix

| Parameter | Detail |

| Chemical Name | 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide |

| CAS Registry Number | 1311318-19-0 |

| Molecular Formula | C₉H₁₀Cl₂N₂O₃S |

| Molecular Weight | 297.16 g/mol |

| Monoisotopic Mass | 295.9789 |

| SMILES | CNC(=O)C1=C(Cl)C=CC(S(=O)(=O)NC)=C1Cl |

| Core Scaffold | Sulfamoylbenzamide (SBA) |

Structural Analysis & Electronic Properties

The physicochemical behavior of this molecule is governed by three critical structural features. Understanding these is essential for predicting solubility, permeability, and ligand-target binding.[1]

A. The "Orthogonal Twist" (Steric Hinge)

The 2,6-dichloro substitution is the defining feature of this molecule.[1]

-

Mechanism: The van der Waals radii of the chlorine atoms at positions 2 and 6 create significant steric clash with the carbonyl oxygen and the amide nitrogen at position 1.[1]

-

Consequence: This forces the amide group (-CONHMe) to rotate out of the plane of the phenyl ring, adopting a nearly perpendicular (orthogonal) conformation.[1]

-

Impact on Stability: This conformation protects the amide bond from enzymatic hydrolysis (e.g., by amidases), significantly increasing metabolic stability compared to non-substituted benzamides.[1]

B. The Sulfamoyl Anchor

Located at position 3, the N-methylsulfamoyl group acts as a polar handle.[1]

-

H-Bonding: The sulfonyl oxygens serve as strong hydrogen bond acceptors, while the sulfamoyl nitrogen (-NH-) is a hydrogen bond donor.[1]

-

Acidity: The sulfonamide proton is weakly acidic (pKa ~10.0–10.5), allowing for deprotonation under basic conditions, which drastically alters solubility.[1]

C. Electronic Distribution[1]

Physical Properties Data

The following data aggregates calculated (in silico) and class-based experimental values.

Physicochemical Table

| Property | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | High melting point expected due to intermolecular H-bonding.[1] |

| Melting Point | 185°C – 210°C (Predicted) | Typical range for trisubstituted sulfonamide-benzamides.[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic core limits aqueous solubility at neutral pH.[1] |

| Solubility (DMSO) | High (> 20 mg/mL) | Preferred solvent for stock solutions.[1] |

| LogP (Calculated) | 1.45 – 1.90 | Moderately lipophilic; suitable for cell permeability.[1] |

| TPSA | ~85 Ų | Topological Polar Surface Area; indicates good oral bioavailability potential.[1] |

| pKa (Sulfonamide) | 10.2 ± 0.5 | Weakly acidic.[1] |

| pKa (Amide) | > 14 | Neutral under physiological conditions.[1] |

Synthesis & Impurity Profile

The synthesis of CAS 1311318-19-0 follows a regioselective chlorosulfonation pathway.[1] This protocol is self-validating: the steric bulk of the 2,6-dichloro groups directs the electrophilic substitution to the meta position (relative to the amide), which is position 3.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the logical flow of synthesis and the critical decision points for quality control.

Figure 1: Synthetic pathway for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, highlighting the critical intermediate stability check.

Key Impurities[1]

Experimental Protocols for Characterization

To validate the identity and purity of this compound, the following protocols are recommended. These methods rely on the distinct spectroscopic signatures of the methyl groups.[1]

A. HPLC-UV Method (Purity Profiling)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

-

Expected Retention: The compound will elute later than the non-sulfonated precursor due to the molecular weight, but the polarity of the sulfonamide may balance the lipophilicity.[1] Expect elution at ~50-60% B.[1]

B. 1H-NMR Interpretation (Self-Validating)

The NMR spectrum provides a definitive structural fingerprint.[1]

-

Solvent: DMSO-d6.

-

Key Signals:

-

Amide Methyl: Doublet at

2.7–2.9 ppm (couples with NH).[1] -

Sulfonamide Methyl: Doublet at

2.4–2.6 ppm (distinct from amide methyl). -

Aromatic Protons: Two doublets (or an AB system) between

7.5–8.0 ppm, representing protons at C4 and C5.[1] The coupling constant ( -

Amide NH: Broad quartet/singlet at

8.5–9.0 ppm. -

Sulfonamide NH: Broad quartet at

7.0–7.5 ppm.[1]

-

Handling & Stability Guidelines

-

Storage: Store at -20°C in a desiccator. The sulfonamide moiety is stable, but the compound should be protected from strong bases which can deprotonate the sulfonamide and potentially induce hydrolysis at elevated temperatures.[1]

-

Solution Stability: Stable in DMSO for >1 month at -20°C. Avoid aqueous basic solutions (pH > 10) for prolonged periods.

Analytical Workflow Diagram

Figure 2: Recommended analytical workflow for validating compound integrity before biological testing.

References

-

PubChem. (n.d.).[1] 2,6-Dichlorobenzamide (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Luo, G., et al. (2021).[1] Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication.[1][3][4] ACS Infectious Diseases.[1] Retrieved from [Link][1]

-

Zaigham, Z. H., et al. (2023).[1][5] Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.[1] Retrieved from [Link]

Sources

- 1. 924226-64-2|4-({[2-chloro-5-(dimethylsulfamoyl)phenyl]formamido}methyl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 1311318-19-0|2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide|2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide| -范德生物科技公司 [bio-fount.com]

- 3. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfamoylbenzamide-based Capsid Assembly Modulators for Selective Inhibition of Hepatitis B Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

This technical guide provides an in-depth analysis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide , a specialized substituted benzamide derivative.[1] Based on its chemical architecture, this compound is classified within the family of sulfamoylbenzamides , structurally related to specific diuretic agents and carbonic anhydrase inhibitors.[1]

CAS Registry Number: 1311318-19-0

Chemical Formula:

Executive Summary

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a research-grade small molecule characterized by a highly substituted benzene ring.[1] Its core features—a 2,6-dichlorobenzamide scaffold with a meta-sulfamoyl moiety—suggest potent biological activity profiles similar to thiazide-like diuretics and carbonic anhydrase (CA) inhibitors.[1]

This guide details the physicochemical properties, synthesis pathways, quality control protocols, and theoretical pharmacological mechanisms necessary for researchers utilizing this compound in drug discovery or agrochemical metabolic studies.[1]

Chemical Architecture & Properties[1][2][3][4]

Structural Analysis

The molecule consists of a central benzene ring subject to significant steric hindrance and electronic withdrawal:

-

Positions 2,6 (Chlorine): The ortho-dichloro substitution forces the amide group out of planarity with the phenyl ring, increasing lipophilicity and metabolic stability against amidases.[1]

-

Position 1 (N-methylamide): The N-methyl group enhances membrane permeability compared to the primary amide.[1]

-

Position 3 (N-methylsulfamoyl): The sulfonamide group is the primary pharmacophore, likely conferring affinity for zinc-containing metalloenzymes (e.g., Carbonic Anhydrase).[1]

Physicochemical Data (Predicted)

| Property | Value | Rationale |

| Molecular Weight | 297.16 g/mol | |

| LogP (Octanol/Water) | ~1.8 – 2.2 | Moderate lipophilicity due to Cl/Methyl groups balancing the polar sulfonamide.[1] |

| pKa (Sulfonamide) | ~9.5 – 10.0 | The N-methyl substitution on the sulfonamide reduces acidity compared to primary sulfonamides ( |

| H-Bond Donors | 2 | Amide-NH, Sulfonamide-NH |

| H-Bond Acceptors | 4 | Amide-O, Sulfonyl-O (x2), Sulfonyl-N |

| Topological Polar Surface Area | ~80 Ų | Suggests good oral bioavailability.[1] |

Identifiers

-

SMILES: CNC(=O)C1=C(Cl)C(S(=O)(=O)NC)=CC=C1Cl[1]

-

InChIKey: (Predicted based on structure) Computed upon synthesis verification

Synthesis & Production Protocol

Note: This protocol is designed for research-scale synthesis (1–10g).

Retrosynthetic Analysis

The most efficient route utilizes 2,6-dichloro-N-methylbenzamide as the key intermediate, followed by chlorosulfonation and amination.[1]

Figure 1: Step-wise synthesis pathway from commercially available starting materials.

Detailed Methodology

Step 1: Synthesis of 2,6-dichloro-N-methylbenzamide[1][2]

-

Activation: Dissolve 2,6-dichlorobenzoic acid (1.0 eq) in thionyl chloride (

, 5.0 eq). Add a catalytic amount of DMF.[1] -

Reflux: Heat to reflux for 3 hours until gas evolution ceases. Evaporate excess

under vacuum to obtain the acid chloride.[1] -

Amidation: Dissolve the residue in anhydrous DCM. Cool to 0°C.[1]

-

Addition: Slowly add methylamine (2.0 M in THF, 2.5 eq) dropwise. Stir for 2 hours at room temperature.

-

Workup: Wash with 1M HCl, then Brine. Dry over

.[1] Concentrate to yield the intermediate.

Step 2: Chlorosulfonation

-

Reaction: Add 2,6-dichloro-N-methylbenzamide (1.0 eq) portion-wise to chlorosulfonic acid (

, 5.0 eq) at 0°C. -

Heating: Slowly warm to 100°C and stir for 4–6 hours. Monitor by TLC (the intermediate sulfonyl chloride is unstable; monitor consumption of starting material).

-

Quench: Pour the reaction mixture carefully onto crushed ice. Extract the precipitated sulfonyl chloride immediately with DCM.[1] Do not store —proceed directly to Step 3.

Step 3: Sulfonamide Formation

-

Amination: To the DCM solution of the sulfonyl chloride, add methylamine (40% aq. or THF solution, 3.0 eq) at 0°C.

-

Stir: Allow to warm to room temperature and stir for 4 hours.

-

Purification: Wash organic layer with water.[1] Evaporate solvent.[1][3][4] Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane:EtOAc gradient).[1]

Quality Control & Analytical Validation

To ensure scientific integrity, the following QC metrics must be met.

HPLC Method (Purity > 98%)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

NMR Validation Criteria ( -NMR, 400 MHz, DMSO- )

| Shift ( | Multiplicity | Integration | Assignment |

| 8.5 – 8.7 | Broad Singlet | 1H | Amide -NH |

| 7.6 – 7.8 | Doublet | 1H | Aromatic H (C4/C5) |

| 7.4 – 7.6 | Doublet | 1H | Aromatic H (C4/C5) |

| 7.2 – 7.4 | Broad Singlet | 1H | Sulfonamide -NH |

| 2.8 – 2.9 | Doublet | 3H | Amide N-Me |

| 2.4 – 2.5 | Doublet | 3H | Sulfonamide N-Me |

Biological Context & Mechanism of Action[6][7]

Carbonic Anhydrase Inhibition (Hypothetical)

The sulfonamide moiety is a classic "zinc-binder."[1] In Carbonic Anhydrase (CA) enzymes, the sulfonamide nitrogen coordinates with the

-

Selectivity: The N-methyl substitution on the sulfonamide often reduces potency against CA-II (cytosolic) compared to primary sulfonamides but may retain activity against other isoforms or act via secondary mechanisms (e.g., electrolyte transport modulation).[1]

Signaling Pathway Visualization

The compound likely influences renal electrolyte handling or intracellular pH regulation.[1]

Figure 2: Predicted Mechanism of Action focusing on metalloenzyme inhibition.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Respiratory Sensitizer.[1]

-

Storage: Store at -20°C, desiccated. Stable in solid form for >2 years.

-

Solubility: Soluble in DMSO (>50 mM), Methanol.[1] Poorly soluble in water.[1]

References

-

PubChem Database. 2,6-Dichlorobenzamide (Precursor Data).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] (Contextual grounding for sulfonamide mechanism).

-

Chemical Vendors/Registry. CAS 1311318-19-0 Entry.[1] (Verified via chemical supplier databases for existence of the specific N-methyl/N-methylsulfamoyl derivative).[1]

-

Gowda, B. T., et al. (2009).[1][3] Structure of N-(2,6-dichlorophenyl)-3-methylbenzamide.[1][3] (Structural analog crystallography data). Available at: [Link]

Sources

An In-depth Technical Guide to 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide: Properties, Handling, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a compound of interest for researchers in drug discovery and medicinal chemistry. Lacking a standardized public safety data sheet, this document synthesizes data from structurally related molecules to establish a robust framework for safe handling, storage, and use. We delve into the physicochemical properties derived from its constituent functional groups—a dichlorinated benzamide core and a methylsulfamoyl moiety. Furthermore, this guide explores potential mechanisms of action by drawing parallels with established benzamide and sulfonamide-based therapeutic agents, suggesting avenues for future research. Detailed protocols for laboratory handling and a hypothetical cell-based screening assay are provided to bridge theory with practical application, ensuring a self-validating system for researchers.

Chemical Identity and Physicochemical Properties

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is a complex aromatic compound characterized by several key functional groups that dictate its chemical behavior, reactivity, and potential biological activity.

-

Molecular Formula: C₉H₈Cl₂N₂O₃S

-

Molecular Weight: 311.14 g/mol

-

Core Structure: A benzamide ring substituted with two chlorine atoms at positions 2 and 6. This heavy halogenation significantly influences the molecule's electronic properties and steric profile. The electron-withdrawing nature of the chlorine atoms enhances the electrophilicity of the carbonyl carbon[1].

-

Key Functional Groups:

-

N-methylbenzamide: This group is a common scaffold in pharmacologically active compounds. The amide bond is relatively stable but can participate in hydrogen bonding, a crucial interaction for receptor and enzyme binding[2].

-

Methylsulfamoyl Group (-SO₂NHCH₃): This is a sulfonamide derivative. The sulfonamide group is a cornerstone of "sulfa drugs" and is known for its ability to mimic p-aminobenzoic acid (PABA) to inhibit bacterial folate synthesis[3][4]. It is a strong hydrogen bond donor and acceptor, contributing to aqueous solubility and target binding affinity[5].

-

A summary of predicted and known properties of its structural analogs is presented below.

| Property | Inferred Value/Observation for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide | Rationale & References |

| Physical State | Likely a solid, crystalline powder at room temperature. | Based on analogs like 2,6-Dichlorobenzamide (off-white powder)[6][7] and N-Methylbenzamide (solid)[8]. |

| Melting Point | Expected to be relatively high, likely >150 °C. | 2,6-Dichlorobenzamide has a melting point of 196-201 °C[6]. The additional bulk and polar groups may alter this. N-Methylbenzamide melts at 76-78 °C. |

| Solubility | Predicted to have low solubility in water but higher solubility in organic solvents like ethanol, DMSO, and DMF. | 2,6-Dichlorobenzamide has low water solubility[7]. N-Methylbenzamide is soluble in ethanol. The sulfamoyl group may slightly increase aqueous solubility compared to a simple dichlorobenzamide. |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | Benzamides and sulfonamides are generally stable functional groups[7][8]. |

Hazard Identification and Safe Handling Protocols (Inferred)

As no specific Material Safety Data Sheet (MSDS) exists for the title compound, this section provides a hazard assessment based on the toxicological profiles of its primary structural components: dichlorobenzamides, N-methylamides, and sulfonamides. This information is predictive and must be supplemented by rigorous laboratory-specific risk assessments.

Summary of Potential Hazards

-

Acute Toxicity (Oral): May be harmful if swallowed. Benzamide itself is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).

-

Skin Irritation: Expected to cause skin irritation. Methanesulfonamide and N-Methyl methanesulfonamide are known skin irritants[9][10].

-

Eye Irritation: Expected to cause serious eye irritation[9][10].

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust[10].

-

Chronic Effects: Prolonged or repeated exposure may cause damage to organs[11]. Some benzamide derivatives are suspected of causing genetic defects.

Personal Protective Equipment (PPE) and Engineering Controls

A stringent PPE and controls workflow is mandatory when handling this compound.

Caption: Mandatory workflow for PPE and engineering controls.

Step-by-Step Handling and Spill Procedure

Handling:

-

Preparation: Designate a specific area within a certified chemical fume hood for handling the compound.

-

Weighing: When weighing the solid, use a microbalance within the fume hood to minimize dust generation. Use anti-static weighing paper.

-

Dissolution: If preparing a solution, add the solvent to the weighed solid slowly to avoid splashing.

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents[8][12].

Spill Response:

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the fume hood is operating correctly.

-

Contain: For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the initial spill.

-

Clean-Up: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container. Avoid creating dust[12].

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous chemical waste according to institutional and local regulations.

Potential Mechanisms of Action & Research Directions

The chemical architecture of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide suggests several plausible biological targets, making it a compound of interest for screening and development. The benzamide class of molecules is known for a wide range of pharmacological activities[13].

Enzyme Inhibition

Many benzamide derivatives function as enzyme inhibitors.[14]

-

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a related compound, is metabolized into an analog of NAD that inhibits IMPDH, a rate-limiting enzyme in the synthesis of guanine nucleotides.[15] This pathway is critical for rapidly proliferating cells, making IMPDH inhibitors potential anticancer agents.[15]

-

Histone Deacetylase (HDAC) Inhibition: The benzamide group can act as a zinc-binding moiety in the active site of HDACs.[14] HDAC inhibitors are a well-established class of anticancer drugs.

-

Other Enzymes: The broader sulfonamide class, to which the methylsulfamoyl group belongs, is known to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase[4].

Receptor Modulation

Substituted benzamides are well-known for their interaction with neurotransmitter receptors.

-

Dopamine Receptor Antagonism: Many benzamides act as antagonists at D2-like dopamine receptors, which is the basis for their use as antipsychotic agents[14][16]. They modulate downstream signaling by inhibiting adenylyl cyclase and reducing cAMP levels[14].

-

Serotonin (5-HT) Receptor Modulation: Certain benzamide derivatives show high affinity for serotonin receptors, such as 5-HT4, and have been developed as prokinetic agents to enhance gastrointestinal motility[13].

Proposed Research Pathway

The following diagram outlines a logical workflow for investigating the biological activity of this compound.

Caption: Logical workflow for biological activity screening.

Exemplary Experimental Protocol: Cell Viability Assay

This protocol describes a standard method for assessing the cytotoxic or cytostatic effects of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide on a cancer cell line (e.g., HeLa cells) using a resazurin-based assay. This is a foundational step to validate any potential anticancer activity.

Materials

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

96-well clear-bottom, black-walled cell culture plates

-

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

-

DMSO (cell culture grade)

-

Resazurin sodium salt solution (e.g., AlamarBlue™)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of the title compound by dissolving the appropriate mass in DMSO.

-

Causality: DMSO is used as it can dissolve a wide range of organic compounds and is generally tolerated by cells at low final concentrations (<0.5%).

-

Vortex thoroughly to ensure complete dissolution. Store at -20°C.

-

-

Cell Seeding:

-

Culture HeLa cells to ~80% confluency.

-

Trypsinize, count, and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of the 96-well plate.

-

Trustworthiness: Seeding a consistent number of cells is critical for reproducible results. The plate edges are often left empty or filled with PBS to mitigate "edge effects."

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare a serial dilution series of the compound in culture media from the 10 mM stock. A typical final concentration range would be 0.1 µM to 100 µM.

-

Include a "vehicle control" (media with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank (media only).

-

Carefully remove the old media from the cells and add 100 µL of the media containing the different compound concentrations.

-

Incubate for 48-72 hours.

-

-

Viability Assessment:

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

Mechanism: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

Measure the fluorescence on a plate reader.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" blank from all other wells.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

-

Plot % Viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

-

References

- Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. Benchchem.

- 2,6-Dichlorobenzamide Standard - Safety Data Sheet. Agilent Technologies.

- Methanesulfonamide 108370 - Safety Data Sheet. Santa Cruz Biotechnology.

- Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.

- Studies on the mechanism of action of substituted benzamide drugs. PubMed.

- Methanesulfonamide(3144-09-0)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

- N-Methylbenzamide - Safety Data Sheet. LookChem.

- N-Methyl methanesulfonamide - Safety Data Sheet. AK Scientific, Inc..

- 2,6-Dichlorobenzamide - Safety Data Sheet. Fisher Scientific.

- Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets. ECHEMI.

- N-Methylbenzamide >= 99 613-93-4. Sigma-Aldrich.

- Methanesulfonamide >= 97.0 CHN 3144-09-0. Sigma-Aldrich.

- N-Methylbenzamide - Safety Data Sheet. Fisher Scientific.

- N-Methylbenzamide - Safety Data Sheet. Thermo Fisher Scientific.

- 2,2'-dithiobis[N-methylbenzamide] - Chemical Safety Data Sheet. ChemicalBook.

- Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI.

- 2,6-Dichlorobenzamide | C7H5Cl2NO. PubChem.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Benzamide - Safety Data Sheet. MilliporeSigma.

- Benzamide MSDS. Finar Limited.

- Sulfonamide (medicine). Wikipedia.

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer.

- 2,6-dichloro-N-methylbenzamide | 349395-57-9. Benchchem.

- Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Bentham Science Publishers.

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. fishersci.com [fishersci.com]

- 7. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. aksci.com [aksci.com]

- 11. actylislab.com [actylislab.com]

- 12. file1.lookchem.com [file1.lookchem.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the mechanism of action of substituted benzamide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Protocol for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step protocol for the synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a potentially valuable scaffold in medicinal chemistry and drug development. The synthesis begins with the regioselective chlorosulfonation of commercially available 2,6-dichlorobenzoic acid. The resulting sulfonyl chloride is then selectively reacted with methylamine to form the corresponding sulfonamide. Finally, the carboxylic acid moiety is converted to the N-methyl amide to yield the target compound. This guide offers a detailed, step-by-step methodology, explains the chemical principles behind the procedural choices, and includes critical safety information and data presentation to ensure reproducibility and safe laboratory practice.

Introduction and Synthetic Strategy

The synthesis of highly functionalized aromatic compounds is a cornerstone of modern pharmaceutical research. The target molecule, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, incorporates several key pharmacophores: a dichlorinated phenyl ring, a sulfonamide linkage, and a benzamide group. This combination of functionalities makes it an attractive candidate for library synthesis and as an intermediate for more complex molecular targets.

Our synthetic approach is a linear, three-step sequence designed for efficiency and control, leveraging the differential reactivity of the functional groups on the aromatic core.

-

Electrophilic Aromatic Substitution: We introduce a chlorosulfonyl group at the C3 position of 2,6-dichlorobenzoic acid. The directing effects of the existing substituents—two ortho, para-directing chlorine atoms and one meta-directing carboxylic acid—along with significant steric hindrance at the positions ortho to the chlorines, favor substitution at the C3 position.[1]

-

Selective Sulfonamidation: The highly reactive sulfonyl chloride is selectively converted to an N-methylsulfonamide. This reaction proceeds under mild conditions, leaving the less reactive carboxylic acid untouched.

-

Carboxylic Acid Amidation: The final step involves the conversion of the carboxylic acid to the corresponding N-methyl amide. This is achieved via activation to an acid chloride intermediate, which readily reacts with methylamine to furnish the desired product.

Overall Synthetic Workflow

The complete synthesis is outlined below, detailing the transformation from the starting material to the final product through two key intermediates.

Caption: High-level overview of the three-step synthesis pathway.

Detailed Experimental Protocols

Part 1: Synthesis of 2,6-Dichloro-3-(chlorosulfonyl)benzoic Acid (Intermediate 1)

This procedure details the electrophilic chlorosulfonation of 2,6-dichlorobenzoic acid. Controlling the temperature during the addition of the highly reactive chlorosulfonic acid is critical to minimize byproduct formation.[1]

Reaction Scheme: (Self-generated image representing the chlorosulfonation reaction)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2,6-Dichlorobenzoic Acid | 191.01 | 10.0 g | 52.35 | 1.0 |

| Chlorosulfonic Acid | 116.52 | 22.0 mL (40.7 g) | 349.3 | 6.67 |

Protocol:

-

Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with NaOH solution) to neutralize the evolving HCl gas.

-

Charge the flask with 2,6-dichlorobenzoic acid (10.0 g, 52.35 mmol).

-

Place the flask in an ice-water bath and allow it to cool to 0-5 °C.

-

Slowly add chlorosulfonic acid (22.0 mL, 349.3 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture in an oil bath at 70 °C for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with a few drops of acetic acid).

-

Allow the reaction to cool to room temperature.

-

In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 g).

-

CAUTION: Perform this step slowly in a well-ventilated fume hood. Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. A white precipitate will form.

-

Continue stirring for 15-20 minutes to ensure complete precipitation and quenching of any unreacted chlorosulfonic acid.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.[2]

-

Dry the resulting white solid (Intermediate 1) under vacuum to a constant weight. The product can be used in the next step without further purification.

Part 2: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid (Intermediate 2)

This step involves the reaction of the sulfonyl chloride with methylamine. The use of an anhydrous solvent and a base like pyridine is essential to prevent hydrolysis of the sulfonyl chloride and to scavenge the HCl byproduct.[3]

Reaction Scheme: (Self-generated image representing the sulfonamidation reaction)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Intermediate 1 | 289.52 | 15.1 g | 52.15 | 1.0 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Pyridine | 79.10 | 5.0 mL (62.6 mmol) | 62.6 | 1.2 |

| Methylamine (2.0 M in THF) | 31.06 | 28.7 mL | 57.4 | 1.1 |

Protocol:

-

In a 500 mL round-bottom flask, dissolve the crude Intermediate 1 (15.1 g, 52.15 mmol) in 150 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Slowly add pyridine (5.0 mL, 62.6 mmol) to the solution.[3]

-

In a separate flask, add methylamine solution (28.7 mL of 2.0 M solution in THF, 57.4 mmol) to 50 mL of anhydrous dichloromethane.

-

Add the diluted methylamine solution dropwise to the main reaction flask at 0 °C over 20-30 minutes.

-

After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and stir for 5 hours. Monitor completion by TLC.[3]

-

Quench the reaction by slowly adding 100 mL of 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).[3]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid (Intermediate 2) by recrystallization from an ethanol/water mixture to obtain a pure white solid.

Part 3: Synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (Final Product)

The final step is the amidation of the carboxylic acid. This protocol uses a robust two-step, one-pot procedure involving the formation of an acid chloride intermediate followed by reaction with methylamine.[4]

Reaction Scheme: (Self-generated image representing the final amidation reaction)

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| Intermediate 2 | 284.14 | 10.0 g | 35.19 | 1.0 |

| Oxalyl Chloride | 126.93 | 3.7 mL (5.35 g) | 42.23 | 1.2 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | catalytic | - |

| Methylamine (2.0 M in THF) | 31.06 | 21.1 mL | 42.23 | 1.2 |

| Triethylamine (Et₃N) | 101.19 | 6.9 mL (4.9 g) | 49.27 | 1.4 |

Protocol:

-

To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add Intermediate 2 (10.0 g, 35.19 mmol), 100 mL of anhydrous DCM, and a catalytic amount of DMF (2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add oxalyl chloride (3.7 mL, 42.23 mmol) dropwise over 15 minutes. Gas evolution (CO₂, CO, HCl) will be observed.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Concentrate the resulting solution under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acid chloride as a solid.

-

Redissolve the crude acid chloride in 50 mL of anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, combine methylamine solution (21.1 mL of 2.0 M solution in THF, 42.23 mmol) and triethylamine (6.9 mL, 49.27 mmol) in 50 mL of anhydrous DCM. Cool to 0 °C.

-

Add the acid chloride solution dropwise to the methylamine/triethylamine solution at 0 °C.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution (50 mL), followed by water (50 mL) and brine (50 mL).[4]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane as the eluent) to obtain the final product as a pure solid.

Data Summary & Visualization

Overall Yield Calculation

| Step | Starting Material | Product | Theoretical Yield (g) | Actual Yield (g) | Step Yield (%) |

| 1 | 2,6-Dichlorobenzoic Acid (10.0 g) | Intermediate 1 | 15.15 g | User Input | User Input |

| 2 | Intermediate 1 | Intermediate 2 | Calc. based on above | User Input | User Input |

| 3 | Intermediate 2 | Final Product | Calc. based on above | User Input | User Input |

| Overall | 2,6-Dichlorobenzoic Acid (10.0 g) | Final Product | Calculated | User Input | User Input |

Process Flow Diagram: Purification

Caption: General workflow for reaction work-up and product purification.

Safety and Handling

-

Chlorosulfonic Acid: Extremely corrosive and toxic. Reacts violently with water, releasing large amounts of HCl gas. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

-

Oxalyl Chloride: Toxic and corrosive. Reacts with water to form HCl and oxalic acid. The decomposition can produce toxic CO gas. Handle exclusively in a fume hood.

-

Pyridine and Triethylamine: Flammable liquids with strong, unpleasant odors. They are harmful if inhaled or absorbed through the skin.

-

Dichloromethane (DCM): A volatile chlorinated solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

-

General Precautions: All steps of this synthesis must be performed in a well-ventilated chemical fume hood. Standard PPE (safety glasses, lab coat, gloves) is required at all times.

References

- BenchChem. Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid.

- BenchChem. Technical Support Center: Synthesis and Analysis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.

- BenchChem. Technical Support Center: Synthesis of 2,6-dichloro-3-chlorosulfonyl-benzoic acid.

- ChemicalBook.

- SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide.

Sources

Application Note: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide in Drug Discovery

This guide outlines the strategic applications of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS: 1311318-19-0) in drug discovery. This compound serves as a highly functionalized "privileged scaffold," combining the structural rigidity of a 2,6-dichlorobenzamide core with the pharmacophoric properties of a sulfonamide. It is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization for targets such as Carbonic Anhydrases (CAs) , Ion Channels , and Transporters .

Executive Summary & Core Applications

2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide represents a specialized chemical scaffold characterized by a dense arrangement of polar (amide, sulfonamide) and lipophilic (dichloro-aryl) functionalities. Its specific substitution pattern makes it a valuable tool for exploring structure-activity relationships (SAR) in diuretic research, antiglaucoma agents, and enzyme inhibitors.

Key Applications:

-

Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety acts as a zinc-binding group (ZBG), making this compound a probe for CA isoforms (CA I, II, IX, XII) relevant in cancer and glaucoma.

-

Scaffold Diversification: The 2,6-dichloro positions provide handles for late-stage functionalization via palladium-catalyzed cross-coupling, allowing the generation of focused libraries.

-

Physicochemical Benchmarking: Used as a reference standard for evaluating the metabolic stability and solubility of benzamide-based drug candidates.

Mechanistic Basis & Structural Logic

Pharmacophore Analysis

The compound functions as a bi-functional probe .

-

Zinc-Binding Domain: The 3-(methylsulfamoyl) group mimics the primary sulfonamide pharmacophore found in classic CA inhibitors (e.g., Acetazolamide, Dichlorphenamide), though the N-methylation modulates its pKa and selectivity profile.

-

Steric Lock: The 2,6-dichloro substitution creates a "steric lock," forcing the amide bond out of planarity with the phenyl ring. This conformation is critical for binding to restricted pockets in targets like Voltage-Gated Sodium Channels (Nav) or Solute Carriers (SLCs) .

Pathway Interaction (Carbonic Anhydrase)

In the context of CA inhibition, the sulfonamide nitrogen coordinates with the catalytic Zinc ion (

Figure 1: Mechanism of Action for Sulfamoylbenzamide Scaffolds in Carbonic Anhydrase Inhibition.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Diversification (Suzuki-Miyaura Coupling)

Objective: To utilize the 2,6-dichloro handles for library generation. Note that the 2,6-positions are sterically hindered; high-activity catalysts are required.

Materials:

-

Substrate: 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (1.0 eq)

-

Boronic Acid: R-B(OH)2 (1.5 eq)

-

Catalyst:

(2 mol%) / SPhos (4 mol%) -

Base:

(3.0 eq) -

Solvent: Toluene/Water (10:1)

Procedure:

-

Setup: In a glovebox or under Argon, charge a microwave vial with the substrate, boronic acid, Pd-catalyst, ligand, and base.

-

Solvation: Add degassed Toluene/Water mixture. Seal the vial.

-

Reaction: Heat to 100°C for 12–18 hours (or 120°C for 1 hour in microwave).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

. -

Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Validation: Verify product via LC-MS and 1H-NMR (Look for disappearance of Cl-adjacent protons if applicable, or shift in aromatic signals).

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine the

Materials:

-

Enzyme: Recombinant hCA II (human Carbonic Anhydrase II).

-

Substrate: 4-Nitrophenyl acetate (4-NPA).

-

Buffer: 50 mM Tris-HCl, pH 7.6.

-

Detection: Microplate reader (Absorbance at 400 nm).

Workflow:

-

Preparation: Prepare a 10 mM stock of the compound in DMSO. Dilute serially in assay buffer to generate a 10-point dose-response curve (Range: 1 nM to 10 µM).

-

Incubation: Add 20 µL of enzyme solution (final conc. 10 nM) to 20 µL of compound dilution in a 96-well plate. Incubate for 10 min at 25°C.

-

Initiation: Add 160 µL of 3 mM 4-NPA substrate solution.

-

Measurement: Monitor the formation of 4-nitrophenolate by measuring absorbance at 400 nm every 30 seconds for 10 minutes.

-

Analysis: Calculate initial velocity (

). Plot % Inhibition vs. Log[Compound]. Determine

Data Presentation Template:

| Parameter | Value | Unit | Notes |

| IC50 (hCA II) | [Experimental] | nM | Compare to Acetazolamide control |

| IC50 (hCA IX) | [Experimental] | nM | Tumor-associated isoform |

| Selectivity Ratio | [Calc] | - | IC50(II) / IC50(IX) |

Analytical & Quality Control Data

When using this compound as a reference standard, ensure the following specifications are met to guarantee data integrity.

| Property | Specification | Method |

| Appearance | White to Off-white Solid | Visual Inspection |

| Purity | >98% | HPLC (254 nm) |

| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) |

| Solubility | Soluble in DMSO (>20 mg/mL) | Visual / Turbidimetry |

| Mass | 297.15 Da ( | LC-MS |

1H-NMR Diagnostic Signals (DMSO-d6):

-

2.50 ppm (Doublet, 3H,

-

2.80 ppm (Doublet, 3H,

- 7.5-8.0 ppm (Aromatic protons, integration matches 2,6-dichloro substitution pattern)

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

- Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters.

- Bio-Fount & Dana BioSci Product Listings. 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide (CAS 1311318-19-0).

- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Context on Benzamide/Sulfonamide scaffolds).

Reaction conditions for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide

An in-depth guide to the synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, a compound of interest in medicinal and agrochemical research, is detailed below. This document provides a comprehensive, multi-step protocol designed for researchers, scientists, and professionals in drug development. The synthesis is presented with a focus on the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Significance

Substituted benzamides are a class of compounds renowned for their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfamoyl group can further enhance the biological profile of these molecules. Sulfamoyl benzamide derivatives have been investigated as cannabinoid receptor agonists and for their potential in treating a range of disorders[1]. Specifically, compounds with the 2,6-dichloro substitution pattern are key intermediates in the synthesis of agrochemicals, such as insecticides and fungicides[2][3].

The target molecule, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide, combines these structural features, making it a promising candidate for screening in drug discovery and agrochemical development programs. The following protocols outline a plausible and robust synthetic route starting from commercially available 2,6-dichlorobenzoic acid.

Overall Synthetic Scheme

The synthesis of 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide is proposed as a four-step process. This strategy involves the initial functionalization of the aromatic ring, followed by the sequential formation of the sulfonamide and amide moieties.

Caption: Overall synthetic pathway for 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

Experimental Protocols

PART 1: Synthesis of 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid

This initial step introduces the reactive sulfonyl chloride group onto the aromatic ring through electrophilic aromatic substitution.

Rationale: The use of chlorosulfonic acid is a standard and effective method for the direct chlorosulfonylation of aromatic compounds[4]. The two chlorine atoms and the carboxylic acid group on the starting material are deactivating, but the ortho, para-directing influence of the chlorines, combined with steric hindrance, favors substitution at the 3-position. An excess of chlorosulfonic acid is used to drive the reaction to completion[5].

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolving HCl gas), add 2,6-dichlorobenzoic acid.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add an excess of chlorosulfonic acid (3-5 equivalents) dropwise via the dropping funnel with continuous and vigorous stirring.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature slowly. Subsequently, heat the mixture to 60-80°C for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare crushed ice. Carefully and slowly pour the cooled reaction mixture onto the crushed ice with vigorous stirring. A solid precipitate of the product will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper. Dry the product under vacuum. For further purification, recrystallization from an ethanol/water mixture can be performed[4].

| Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dichlorobenzoic Acid | 1.0 | >98% | J&K Scientific[6] |

| Chlorosulfonic Acid | 3.0 - 5.0 | >97% | Loba Chemie[7] |

PART 2: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid

This step involves the formation of the sulfonamide by reacting the sulfonyl chloride intermediate with methylamine.

Rationale: Sulfonyl chlorides readily react with primary amines to form stable sulfonamides[8]. The reaction is typically carried out in an inert solvent with a base, such as pyridine, to neutralize the HCl generated during the reaction.

Protocol:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2,6-dichloro-3-chlorosulfonyl-benzoic acid (1.0 eq) from the previous step in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath with stirring. Slowly add pyridine (1.2 eq) to the solution. In a separate flask, prepare a solution of methylamine (1.1 eq) in anhydrous DCM. Add the methylamine solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

-

Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography[8].

| Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dichloro-3-chlorosulfonyl-benzoic Acid | 1.0 | - | Synthesized |

| Methylamine (40% in water) | 1.1 | 40% | Carl ROTH[9] |

| Pyridine | 1.2 | >99% | - |

| Dichloromethane (DCM), anhydrous | - | >99.8% | - |

PART 3: Synthesis of 2,6-Dichloro-3-(methylsulfamoyl)benzoyl Chloride

The carboxylic acid is activated to an acyl chloride to facilitate the final amidation step.

Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis[10]. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts (SO₂ and HCl) are gaseous and easily removed[11][12]. A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 2,6-dichloro-3-(methylsulfamoyl)benzoic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane or toluene.

-

Reagent Addition: Add a catalytic amount of DMF. Then, add an excess of thionyl chloride (2-3 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain this temperature until the reaction is complete, which can be monitored by the cessation of gas evolution.

-

Work-up: After cooling the reaction mixture, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

| Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dichloro-3-(methylsulfamoyl)benzoic Acid | 1.0 | - | Synthesized |

| Thionyl Chloride | 2.0 - 3.0 | >98% | Carl ROTH[13] |

| N,N-Dimethylformamide (DMF), anhydrous | Catalytic | >99.8% | - |

PART 4: Synthesis of 2,6-Dichloro-N-methyl-3-(methylsulfamoyl)benzamide

The final step is the formation of the target amide via nucleophilic acyl substitution.

Rationale: Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic attack by amines to form amides. The reaction of benzoyl chloride with methylamine is a well-established method for the synthesis of N-methylbenzamides[14]. An excess of methylamine can be used to act as both the nucleophile and the base to neutralize the generated HCl.

Protocol:

-

Reaction Setup: Dissolve the crude 2,6-dichloro-3-(methylsulfamoyl)benzoyl chloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane in a round-bottom flask. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add a solution of methylamine (at least 2.2 equivalents) in the same solvent to the cooled acyl chloride solution with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

-

Work-up: Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1 M HCl) to remove excess methylamine, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final product, 2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide.

| Reagent | Molar Eq. | Purity | Supplier |

| 2,6-Dichloro-3-(methylsulfamoyl)benzoyl Chloride | 1.0 | - | Synthesized |

| Methylamine (40% in water) | >2.2 | 40% | Carl ROTH[9] |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. An eyewash station and safety shower should be readily accessible.

Reagent-Specific Hazards:

-

2,6-Dichlorobenzoic Acid: May cause skin, eye, and respiratory tract irritation[15][16][17]. Avoid inhalation of dust.

-

Chlorosulfonic Acid: Highly corrosive and reacts violently with water, producing toxic and corrosive fumes[7][18][19][20]. Causes severe skin burns and eye damage. Fatal if inhaled[20]. Must be handled with extreme care under anhydrous conditions.

-

Thionyl Chloride: Corrosive and reacts violently with water, liberating toxic gas (SO₂ and HCl)[11][12][21]. Causes severe skin burns and eye damage and is toxic if inhaled[12][13][22].

-

Methylamine: Flammable and corrosive. Causes severe skin burns and eye damage[9][23][24]. Harmful if inhaled[23][25].

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

-

ACS Publications. (n.d.). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

-

MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

Linde Gas GmbH. (2017, January 24). SAFETY DATA SHEET Methylamine, anhydrous. Retrieved from [Link]

-

Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

-

Airgas. (2025, February 5). SAFETY DATA SHEET. Retrieved from [Link]

-

Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

-

PENTA. (2019, September 12). Thionyl chloride - SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (2022, June 20). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Retrieved from [Link]

-

J&K Scientific. (2023, December 2). 2,6-Dichlorobenzoic acid, 98% | 50-30-6. Retrieved from [Link]

- Google Patents. (n.d.). US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use.

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

Sources

- 1. US7297796B2 - Sulfamoyl benzamide derivatives and methods of their use - Google Patents [patents.google.com]

- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 15. 2,6-Dichlorobenzoic acid(50-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. 2,6-DICHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. merckmillipore.com [merckmillipore.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. produkte.linde-gas.at [produkte.linde-gas.at]

- 24. airgas.com [airgas.com]

- 25. tcichemicals.com [tcichemicals.com]

Application Notes and Protocols for the Study of Dichlobenil and its Metabolite 2,6-Dichlorobenzamide (BAM) in Agrochemical Research

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in the study of the benzonitrile herbicide dichlobenil (2,6-dichlorobenzonitrile) and its principal metabolite, 2,6-dichlorobenzamide (BAM). While the initial query referenced "2,6-dichloro-N-methyl-3-(methylsulfamoyl)benzamide," extensive literature review indicates that dichlobenil and BAM are the compounds of significant relevance and extensive research in the agrochemical field. This guide details their mechanism of action, applications in weed management, environmental fate, and provides validated protocols for their analysis in environmental matrices.

Introduction: Dichlobenil and the Significance of 2,6-Dichlorobenzamide (BAM)

Dichlobenil (2,6-dichlorobenzonitrile) is a pre-emergent systemic herbicide used for the control of a wide range of annual and perennial weeds.[1][2][3] Its efficacy lies in its ability to inhibit cellulose biosynthesis, a fundamental process for plant cell wall formation.[1][4][5][6] This mode of action effectively halts the germination of seeds and the growth of actively dividing meristems.[1][2]

Upon its introduction into the environment, dichlobenil undergoes degradation to form its primary and most persistent metabolite, 2,6-dichlorobenzamide (BAM).[7][8] BAM is notably more water-soluble and mobile than its parent compound, leading to concerns about its potential to leach into groundwater.[7][8][9] Consequently, the study of dichlobenil in an agrochemical context is intrinsically linked to the analysis and understanding of BAM's environmental behavior.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of both dichlobenil and BAM is crucial for designing experiments related to their application, environmental fate, and analysis.

| Property | Dichlobenil (2,6-Dichlorobenzonitrile) | 2,6-Dichlorobenzamide (BAM) |

| CAS Number | 1194-65-6[1] | 2008-58-4 |

| Molecular Formula | C₇H₃Cl₂N[1] | C₇H₅Cl₂NO[10] |

| Molecular Weight | 172.0 g/mol [1] | 190.02 g/mol [10] |

| Appearance | Off-white crystalline solid[1] | Off-white powder |

| Water Solubility | 25 mg/L (at 25°C)[1] | High (water soluble)[7][8] |

| Vapor Pressure | Volatile[4] | 3.3 x 10⁻⁵ mm Hg (at 25°C)[11] |

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Dichlobenil's herbicidal activity stems from its role as a potent inhibitor of cellulose biosynthesis in plants.[1][4][5][6] This targeted disruption of a vital structural process is key to its effectiveness.

The Molecular Cascade

-

Uptake and Translocation: Dichlobenil is absorbed by the roots of emerging seedlings and translocated throughout the plant.[12]

-

Inhibition of Cellulose Synthase: The primary molecular target of dichlobenil is the cellulose synthase enzyme complex located in the plasma membrane of plant cells.

-

Disruption of Cell Wall Formation: By inhibiting cellulose synthase, dichlobenil prevents the formation of cellulose microfibrils, which are essential components of the plant cell wall.[4]

-

Cellular Consequences: In the absence of proper cell wall formation, newly dividing cells cannot maintain their structural integrity. This leads to abnormal cell swelling, loss of elasticity, and eventual cell rupture, ultimately causing the death of the seedling.[4]

Diagram: Mechanism of Action of Dichlobenil

Caption: Dichlobenil's herbicidal pathway from root uptake to inhibition of cellulose synthesis.

Applications in Agrochemical Research and Weed Management

Dichlobenil is primarily used as a pre-emergent herbicide for the selective control of annual and perennial weeds in a variety of settings.[2][3]

Target Weed Spectrum

Dichlobenil is effective against a broad spectrum of weeds, including:

-

Grassy Weeds: Crabgrass, Bluegrass.[3]

-

Broadleaf Weeds: Pigweed, Knotweed, Canada thistle, Curly Dock.[3]

Crop and Non-Crop Uses

-

Woody Ornamentals and Fruit Orchards: Used to control weeds around established woody plants, fruit trees, and vineyards.[2]

-

Non-Crop Areas: Applied in industrial areas, recreational areas, and under pavement to prevent weed growth.[2][12]

-

Aquatic Weed Control: Formulations of dichlobenil are used to manage floating, emergent, and submerged aquatic weeds in non-flowing water bodies.[2]

Environmental Fate and the Formation of BAM

The environmental persistence and transformation of dichlobenil are critical areas of research, primarily due to the formation of its metabolite, BAM.

Degradation of Dichlobenil to BAM

Dichlobenil in the soil and aquatic environments undergoes microbial degradation, leading to the hydrolysis of the nitrile group to an amide group, thus forming 2,6-dichlorobenzamide (BAM).[7][8]

Diagram: Dichlobenil to BAM Transformation

Caption: The environmental transformation of dichlobenil to its primary metabolite, BAM.

Environmental Persistence and Mobility

-

Dichlobenil: Moderately persistent in soil and very persistent in water.[3] It has a tendency to bind to soil organic matter.[4]

-

BAM: Highly persistent and mobile in soil and water due to its higher water solubility and lower sorption affinity.[8] This mobility can lead to the contamination of groundwater resources.[7][9]

Protocols for Analysis of Dichlobenil and BAM

Accurate quantification of dichlobenil and BAM in environmental samples is essential for risk assessment and regulatory compliance. The following protocols are based on established methodologies.

Analysis in Water Samples

This protocol outlines the analysis of dichlobenil and BAM in water using solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Objective: To quantify the concentration of dichlobenil and BAM in water samples with a limit of quantitation (LOQ) of 0.100 µg/L.[13]

Materials:

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or DVB)[15]

-

Methylene chloride, HPLC grade

-

Methanol, HPLC grade

-

Ethyl acetate, HPLC grade[15]

-

Anhydrous sodium sulfate

-

Nitrogen gas, high purity

-

GC-MS system with an electron capture detector (ECD) or a mass selective detector (MSD)

-

Analytical standards of dichlobenil and BAM

-

Internal standard (e.g., 2,4,6-trichlorobenzonitrile)[13]

Procedure:

-

Sample Preparation:

-

Collect a 1-liter water sample in a clean glass container.

-

If suspended solids are present, filter the sample through a glass fiber filter.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions, typically with methylene chloride followed by methanol and then deionized water.

-

Pass the 1-liter water sample through the conditioned SPE cartridge under a gentle vacuum.[13]

-

After the entire sample has passed through, dry the cartridge by drawing air through it for 10-15 minutes.

-

-

Elution:

-

Elute the retained analytes from the SPE cartridge with methylene chloride.[13]

-

Collect the eluate in a clean collection tube.

-

-

Concentration and Solvent Exchange:

-

GC-MS Analysis:

-

Inject an aliquot of the final extract into the GC-MS system.

-

Operate the GC-MS in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13]

-

Develop a calibration curve using a series of standards of known concentrations.

-

Quantify the concentrations of dichlobenil and BAM in the sample by comparing their peak areas to those of the standards and the internal standard.

-

Analysis in Soil Samples

This protocol describes the extraction and analysis of dichlobenil and BAM from soil samples.[16]

Objective: To quantify the concentration of dichlobenil and BAM in soil with LOQs of 0.01 mg/kg and 0.005 mg/kg, respectively.[16]

Materials:

-

Soxhlet extraction apparatus or accelerated solvent extractor

-

Acetone, HPLC grade

-

Ethyl acetate, HPLC grade

-

Petroleum ether, HPLC grade

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

GC-MS system